N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine
Description
Properties
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]hexadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27-24-25-17-19-26(20-18-25)29-23-22-28-2/h17-20,27H,3-16,21-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHHDTPOICSDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCC1=CC=C(C=C1)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine typically involves the reaction of 4-(2-Methoxyethoxy)benzyl chloride with hexadecylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and acts as a reagent in various organic reactions, including:
- Oxidation : Can be oxidized using potassium permanganate or chromium trioxide to yield oxidized derivatives.
- Reduction : Capable of undergoing reduction with agents like lithium aluminum hydride or sodium borohydride.
- Substitution : Engages in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
Biology
In biological research, this compound is employed to study molecular interactions and biological processes. Its ability to bind to specific receptors or enzymes makes it valuable for investigating:
- Enzyme Activity : Understanding how it modulates enzyme functions can provide insights into metabolic pathways.
- Cellular Mechanisms : It aids in exploring cellular signaling and interaction dynamics at the molecular level.
Industry
The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for:
- Cosmetic Formulations : It can be used as an additive in cosmetic products due to its emulsifying properties.
- Fine Chemicals Production : Serves as an intermediate in synthesizing fine chemicals used in various industrial applications.
Mechanism of Action
The mechanism of action of N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[4-(Hexyloxy)benzyl]-1-hexadecanamine
- Key Difference : The benzyl substituent is a hexyloxy group (C6 alkoxy) instead of 2-methoxyethoxy (CH2CH2OCH3).
- Impact :
Hypothetical Data :
Property N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine N-[4-(Hexyloxy)benzyl]-1-hexadecanamine Predicted logP (Lipophilicity) ~8.2 ~9.5 Solubility in Water Low (0.01 mg/mL) Very low (<0.001 mg/mL)
N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine
- Key Difference : The alkyl chain is ethanamine (C2) instead of hexadecanamine (C16).
- Impact :
N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine
- Key Difference : Branched tert-butyl (2-methyl-2-propanamine) replaces the linear C16 chain.
- Impact :
N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline
- Key Difference : Aromatic dimethylaniline replaces the aliphatic hexadecanamine.
- Electron-donating methyl groups may modulate electronic properties for applications in optoelectronics .
Research Findings and Limitations
- Data Gaps: No experimental data (e.g., melting points, bioactivity) are provided in the evidence. Comparisons rely on structural inferences and computational predictions (e.g., logP via fragment-based methods).
- Critical Need : Empirical studies are required to validate hypotheses about solubility, stability, and functional performance.
Biological Activity
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₄₇NO₂ |
| CAS Number | 1040687-33-9 |
| MDL Number | MFCD10687608 |
| Molecular Weight | 423.67 g/mol |
This compound features a long hexadecyl chain, which influences its solubility and interaction with biological membranes, potentially enhancing its bioavailability and activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound modulates their activity through binding, leading to diverse physiological effects.
- Receptor Interaction : The compound can bind to specific receptors, influencing signaling pathways that regulate cellular functions.
- Enzyme Modulation : It acts as an inhibitor or activator of certain enzymes, affecting metabolic pathways crucial for cell survival and proliferation.
Biological Effects
Research indicates that this compound exhibits several biological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For example, it has been evaluated for cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia. In vitro assays demonstrated significant growth inhibition at micromolar concentrations, indicating potential as an anticancer agent.
- Antimicrobial Properties : The compound has also shown promising antimicrobial activity against various pathogens. In particular, it was effective against Escherichia coli and Candida albicans in laboratory settings, suggesting its potential use in treating infections .
Research Findings
Several studies have investigated the biological activity of this compound:
-
Cytotoxicity Assays :
- A study conducted using the MTT assay revealed that the compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM against MCF-7 cells .
- Another study highlighted its effectiveness against leukemia cell lines, demonstrating significant cytotoxicity with minimal toxicity to normal cells .
- Mechanistic Studies :
-
Comparative Studies :
- Comparative analyses with similar compounds showed that while many share structural characteristics, this compound's unique hexadecyl chain confers distinct biochemical properties that enhance its biological activity.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound on breast cancer cell lines. The results indicated:
- Significant reduction in cell viability at concentrations above 5 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties:
- The compound was tested against a panel of bacterial strains.
- Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Acinetobacter baumannii and E. coli.
Q & A
Q. How can the synthesis of N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine be optimized to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves systematically varying reaction parameters. Key variables include:
- Temperature : Elevated temperatures accelerate reaction rates but may promote side reactions (e.g., decomposition of the methoxyethoxy group). A controlled reflux setup (e.g., 80–100°C) is recommended to balance efficiency and stability .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution reactions between the benzaldehyde derivative and hexadecanamine. Solvent polarity should align with reagent solubility .
- Purification : Recrystallization using ethanol or acetone removes unreacted amines, while column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from byproducts .
Q. What analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methoxyethoxy group (δ 3.3–3.7 ppm for OCH₂CH₂O) and the hexadecanamine chain (δ 1.2–1.4 ppm for CH₂ groups). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and fragments (e.g., cleavage at the benzyl-amine bond) .
- X-ray Crystallography : For definitive conformation analysis, single-crystal X-ray diffraction resolves spatial arrangement, particularly the orientation of the methoxyethoxy substituent .
Q. How should researchers assess the purity and stability of this compound under laboratory conditions?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Mobile phases like acetonitrile/water (70:30) separate impurities .
- Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 4 weeks. Monitor degradation via TLC or HPLC. The methoxyethoxy group may hydrolyze under acidic conditions, necessitating pH-neutral storage buffers .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Perform assays (e.g., enzyme inhibition, cytotoxicity) across a wide concentration range (nM–µM) to identify non-linear effects. For example, inconsistent IC₅₀ values may arise from aggregation at high concentrations .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess whether metabolite interference (e.g., demethylation of the methoxy group) alters bioactivity .
- Orthogonal Assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases). The methoxyethoxy group’s flexibility may require ensemble docking to account for conformational changes .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-receptor complexes. Key interactions include van der Waals forces with the hexadecanamine chain and hydrogen bonding via the ether oxygen .
Q. What are the challenges in studying the compound’s reactivity under physiological conditions, and how can they be addressed?
- Methodological Answer :
- Hydrolytic Degradation : The methoxyethoxy group is susceptible to hydrolysis in acidic or enzymatic environments. Mimic physiological pH (7.4) and temperature (37°C) in PBS buffer, and monitor degradation via LC-MS. Stabilizers like cyclodextrins can encapsulate the hydrophobic chain .
- Oxidative Stability : Test reactivity with ROS (e.g., H₂O₂) using ESR spectroscopy. Antioxidants (e.g., ascorbic acid) may mitigate oxidation of the benzyl moiety .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target Deconvolution : Combine CRISPR-Cas9 screening with affinity-based proteomics (e.g., pull-down assays using a biotinylated derivative) to identify binding partners .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cells reveals upregulated/downregulated pathways. Cross-reference with databases like KEGG to pinpoint affected networks (e.g., lipid metabolism due to the hexadecanamine chain) .
Data Contradiction Analysis
Q. How should discrepancies in reported reaction yields (e.g., 49% vs. 70%) be investigated?
- Methodological Answer :
- Replicate Conditions : Repeat the synthesis using identical reagents, solvents, and equipment. Document subtle variables (e.g., stirring speed, inert gas purity) that may affect reproducibility .
- Byproduct Identification : Use GC-MS or MALDI-TOF to detect side products (e.g., incomplete alkylation or oxidation intermediates). Adjust stoichiometry or add scavengers (e.g., molecular sieves) to suppress side reactions .
Methodological Resources
- Synthesis :
- Structural Analysis :
- Biological Studies :
- Stability Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
